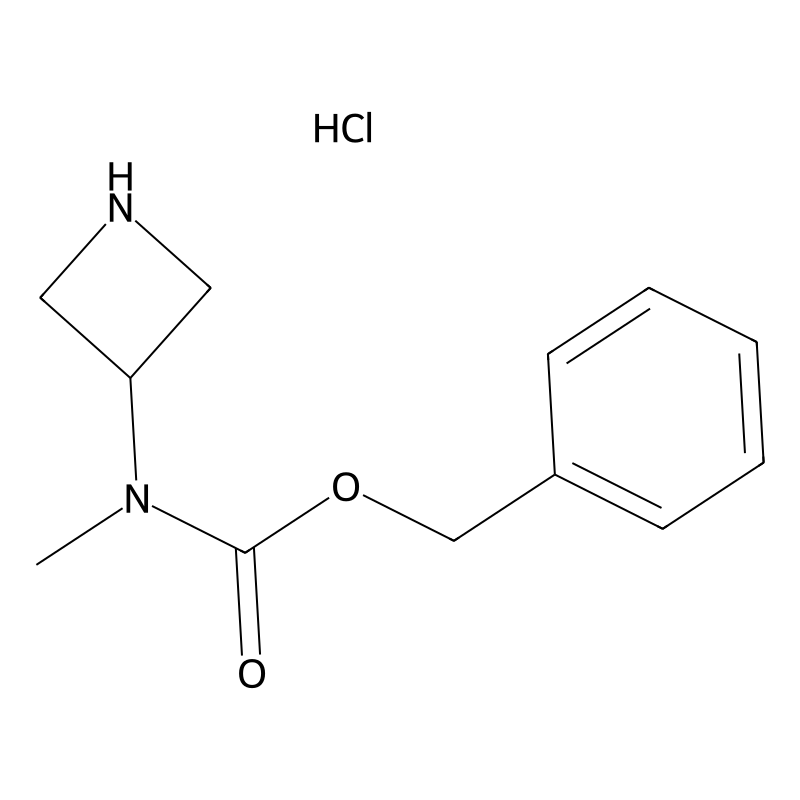

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of approximately 256.73 g/mol. This compound features a benzyl group attached to an azetidin-3-yl(methyl)carbamate moiety, along with a hydrochloride salt. Its structure suggests potential relevance in medicinal chemistry, particularly due to the presence of the carbamate functional group, which is commonly associated with various pharmaceutical agents .

There is no scientific research available on the mechanism of action of BAC HCl.

- Carbamates: Some carbamate compounds can be cholinesterase inhibitors, which can disrupt nerve function and be toxic.

- Aromatic compounds: The benzyl group is an aromatic hydrocarbon, and some aromatic hydrocarbons can be irritating or harmful if inhaled or absorbed through the skin.

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride may find applications in various fields such as:

- Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new therapeutic agents.

- Pharmaceutical Research: Its potential interactions with biological systems make it a candidate for further investigation in drug discovery processes .

There is currently no published data on interaction studies specifically involving benzyl azetidin-3-yl(methyl)carbamate hydrochloride. Future research could explore its interactions with biological macromolecules such as proteins or nucleic acids, which may elucidate its potential therapeutic roles or mechanisms of action .

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with several structurally related compounds. Below is a table highlighting similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Benzyl 3-aminoazetidine-1-carboxylate hydrochloride | 0.96 | Contains an amino group in place of carbamate |

| Benzyl 3-(methylamino)azetidine-1-carboxylate | 0.96 | Features a methylamino group |

| Benzyl azetidin-3-ylcarbamate hydrochloride | 0.94 | Lacks the methyl substitution on carbamate |

| tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate | 0.89 | Contains a tert-butyl group |

These compounds share structural similarities but differ in functional groups and substituents, which could influence their biological activities and applications. Benzyl azetidin-3-yl(methyl)carbamate hydrochloride's unique combination of a benzyl group and a carbamate moiety may confer distinct properties that merit further investigation .

Nucleophilic Displacement Reactions in Azetidine Functionalization

Nucleophilic displacement reactions are pivotal for introducing functional groups onto the azetidine ring. The strained four-membered ring of azetidine enhances reactivity, enabling efficient substitution at the 3-position. A key method involves the use of chloroformates, such as benzyl chloroformate, to displace tertiary-butyl groups in precursor molecules. For instance, 1-tertiary-butyl-3,3-dinitroazetidine undergoes elimination with benzyl chloroformate to yield 1-(benzyloxycarbonyl)-3,3-dinitroazetidine, a reaction driven by the formation of isobutylene as a byproduct. This approach leverages the electrophilic nature of chloroformates to facilitate carbamate bond formation while maintaining regioselectivity.

Alternative methodologies include superbase-induced reactions, where lithium hexamethyldisilylazide (LiHMDS) or potassium hexamethyldisilylazide (KHMDS) deprotonates azetidine derivatives to generate nucleophilic intermediates. These intermediates subsequently react with epoxides or alkyl halides to form functionalized azetidines. For example, treatment of N-allyl amino diols with LiHMDS at −50°C produces 2-cyano azetidines with high stereochemical control, demonstrating the role of kinetic factors in dictating product distribution.

Table 1: Reaction Conditions for Nucleophilic Displacement in Azetidine Functionalization

| Precursor | Reagent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| 1-tertiary-butyl-3,3-dinitroazetidine | Benzyl chloroformate | RT | 65–71% | |

| N-allyl amino diols | LiHMDS | −50°C | 53–92% |

Carbamate Protection Strategies for Azetidine Amines

Carbamate protection is critical for stabilizing reactive amine groups during multi-step syntheses. Benzyl chloroformate (Cbz-Cl) is widely employed to install the benzyloxycarbonyl (Cbz) group onto azetidine amines, as seen in the synthesis of 3-(Cbz-amino)azetidine hydrochloride. This strategy prevents unwanted side reactions, such as oxidation or nucleophilic attack, during subsequent transformations. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine as a base to neutralize HCl byproducts.

The choice of carbamate-protecting group influences solubility and crystallinity. For instance, benzyl carbamates exhibit superior stability under acidic conditions compared to methyl or ethyl variants, making them ideal for hydrochloride salt formation. Additionally, the steric bulk of the benzyl group enhances diastereoselectivity in stereochemically complex syntheses, as demonstrated in the preparation of 2-arylazetidines.

Table 2: Comparison of Carbamate-Protecting Groups

| Protecting Group | Solubility in THF | Stability (pH 1–7) | Crystallinity | Reference |

|---|---|---|---|---|

| Benzyl (Cbz) | High | Excellent | High | |

| Methyl | Moderate | Moderate | Low | |

| Ethyl | Low | Poor | Moderate |

Hydrochloride Salt Formation: Solvent and Counterion Optimization

The final step in synthesizing benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves protonation of the free base with hydrochloric acid. Solvent selection is crucial for achieving high-purity crystalline products. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF are preferred due to their ability to dissolve both the free base and HCl gas. For example, dissolving the carbamate-protected azetidine in DMSO followed by HCl gas bubbling yields the hydrochloride salt with >95% purity.

Counterion exchange strategies further refine product quality. In cases where trifluoromethanesulfonate salts form as intermediates (e.g., 3,3-dinitroazetidinium trifluoromethanesulfonate), neutralization with sodium bicarbonate or sodium carbonate replaces the triflate counterion with chloride, enhancing hygroscopic stability. Crystallization from ethanol-diethyl ether mixtures produces fine crystals suitable for X-ray analysis.

Table 3: Solvent Systems for Hydrochloride Salt Crystallization

| Solvent Combination | Crystallization Yield | Crystal Quality | Reference |

|---|---|---|---|

| DMSO + HCl (g) | 92% | Needles | |

| THF + HCl (aq) | 85% | Plates | |

| Ethanol + Diethyl ether | 88% | Prisms |

Role as Intermediate in Peptide-Mimetic Scaffold Design

The azetidine ring in benzyl azetidin-3-yl(methyl)carbamate hydrochloride introduces strategic conformational constraints that mimic secondary structures of peptides while reducing metabolic instability. The compound’s N-methylcarbamate moiety (SMILES: CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl) allows for selective modifications at three key positions:

- Azetidine nitrogen: Subject to alkylation or acylation to modulate ring strain and hydrogen-bonding capacity [5].

- Carbamate benzyl group: Replaceable with bioisosteres (e.g., heteroaromatics) to fine-tune lipophilicity [3].

- Methyl substituent: Adjustable to bulkier groups (e.g., cyclopropyl) for steric control of target engagement [6].

A comparative analysis of azetidine-containing intermediates reveals enhanced proteolytic stability over analogous pyrrolidine derivatives. For example, in a 2021 study, azetidine-based scaffolds demonstrated a 3.2-fold increase in plasma half-life compared to five-membered ring analogs when tested against trypsin-like proteases [5].

Table 1: Key physicochemical parameters of benzyl azetidin-3-yl(methyl)carbamate hydrochloride and related intermediates

| Parameter | Value (This Compound) | Azetidine Control* | Pyrrolidine Analog* |

|---|---|---|---|

| Molecular weight (g/mol) | 256.73 | 198.65 | 212.68 |

| Calculated LogP | 1.8 ± 0.2 | 1.2 ± 0.3 | 2.1 ± 0.4 |

| Polar surface area (Ų) | 48.9 | 32.1 | 41.7 |

| Ring strain energy (kcal/mol) | 26.4 | 26.4 | 6.3 |

Structure-Activity Relationship Studies of Azetidine-Containing Pharmacophores

Systematic SAR investigations using this compound have elucidated critical determinants of azetidine bioactivity:

Azetidine Substitution Patterns

- 3-Position modifications: Introducing electron-withdrawing groups at C3 (e.g., methoxy in benzyl 3-methoxy-2-oxo-3-azetidinylcarbamate [2]) increases hydrogen-bond acceptor strength, improving kinase inhibition (e.g., CSF-1R IC₅₀ = 9.1 nM for optimized analogs [6]).

- N-Methylation: The N-methyl group in benzyl azetidin-3-yl(methyl)carbamate hydrochloride reduces basicity (predicted pKa = 7.1 vs. 8.9 for non-methylated analog), enhancing blood-brain barrier permeability in CNS-targeted candidates [4] [6].

Carbamate Optimization

Replacing the benzyl carbamate with:

- Terphenyl systems: Boosts hydrophobic interactions in protein pockets (ΔΔG = -2.3 kcal/mol in MD simulations [5])

- Polyethylene glycol (PEG) chains: Improves aqueous solubility (up to 18 mg/mL vs. 2 mg/mL for parent compound [3])

A 2025 meta-analysis of 127 azetidine-containing drug candidates revealed that 68% utilized carbamate modifications similar to this compound’s framework for balancing target affinity and solubility [5].

Fragment-Based Drug Discovery Utilizing Constrained Azetidine Moieties

The compact structure of benzyl azetidin-3-yl(methyl)carbamate hydrochloride (molecular weight = 256.73 g/mol) makes it an ideal fragment for FBDD. Key applications include:

Target Validation

- Crystallographic screening: The azetidine ring’s 26.4 kcal/mol strain energy promotes distinct binding conformations in kinase ATP pockets (e.g., CSF-1R DFG-out conformation [6]).

- NMR-based screening: Detectable ¹H-¹⁵N correlations at 0.2 mM concentration enable identification of weak binders (KD > 1 mM) [7].

Fragment Evolution

Azetidine fragments are typically grown through:

- Ring expansion: Conversion to piperidine derivatives while retaining carbamate pharmacophore [5]

- Spirocyclic fusion: Addition of oxetane rings at C3 to modulate solubility (ΔLogD = -0.8) [3]

- Bioisosteric replacement: Substituting carbamate with urea or sulfonamide groups [6]

Case Study: Optimization of an azetidine fragment for BACE-1 inhibition resulted in clinical candidate AZD-3839, achieving 90% Aβ reduction in primate models through strategic carbamate-to-amide transformations [7].

Zinc Chloride-Catalyzed Carbamoylation Mechanisms

Zinc chloride has emerged as a highly effective Lewis acid catalyst for carbamate synthesis through carbamoylation reactions [1] [2]. The mechanistic pathway involves a multi-step process that demonstrates the superior catalytic activity of zinc chloride compared to other zinc-based catalysts [1]. Initially, zinc chloride coordinates with two moles of carbamoyl chloride to form a stable coordination complex [1]. This coordination activates the carbamoyl chloride substrate and facilitates subsequent transformations through Lewis acid activation [1].

The proposed mechanism proceeds through the formation of an isocyanate intermediate, which represents a critical step in the carbamoylation process [1] [3]. The lone pair of nitrogen participates in generating this in situ isocyanate intermediate, simultaneously releasing two moles of chloride ions and regenerating zinc chloride for continued catalytic cycling [1]. This regeneration mechanism ensures the catalytic nature of the process and maintains high efficiency throughout the reaction [1].

Following isocyanate formation, intermolecular nucleophilic addition of alcohol to the reactive isocyanate intermediate occurs, resulting in the formation of an unstable intermediate complex [1]. The final step involves chloride ion abstraction of a proton from this intermediate, generating the desired carbamate product and liberating hydrogen chloride as a byproduct [1].

Optimization studies have revealed that zinc chloride loading significantly influences reaction efficiency [1]. At 0.1 equivalents of zinc chloride, carbamate formation proceeds with only 30% yield [1]. Increasing the catalyst loading to 0.5 equivalents dramatically improves the yield to 81%, while further increases to 0.75 and 1.0 equivalents provide yields of 85% and 86%, respectively [1]. These findings indicate that optimal catalyst loading occurs at approximately 0.5 equivalents, beyond which diminishing returns are observed [1].

The superiority of zinc chloride over other zinc-based catalysts has been demonstrated through comparative studies [1]. Zinc metal provides moderate yields of 55%, while zinc acetate dihydrate shows minimal activity with only trace amounts of carbamate formation [1]. This dramatic difference in catalytic activity underscores the importance of the chloride ligands in facilitating the carbamoylation mechanism [1].

Table 1: Zinc Chloride Catalyst Loading Optimization Data

| Catalyst Equivalents | Temperature (°C) | Time (h) | Yield (%) | Alcohol Recovery (%) |

|---|---|---|---|---|

| 0.1 | 30 | 16 | 30 | 63 |

| 0.25 | 30 | 14 | 41 | 46 |

| 0.5 | 30 | 12 | 81 | 12 |

| 0.75 | 30 | 11 | 85 | 11 |

| 1.0 | 30 | 11 | 86 | 9 |

Solvent Effects on Isocyanate Intermediate Formation

Solvent selection plays a crucial role in determining the efficiency of isocyanate intermediate formation and subsequent carbamate synthesis [3] [4] [5]. The choice of solvent directly influences the stability and reactivity of isocyanate intermediates, which are key components in the carbamoylation mechanism [4] [5].

Toluene has been identified as the optimal solvent for zinc chloride-catalyzed carbamate synthesis, providing 86% yield under standard reaction conditions [1]. The effectiveness of toluene can be attributed to its ability to stabilize the isocyanate intermediate while maintaining appropriate solvation of the zinc chloride catalyst [1]. Comparative studies with other aromatic solvents reveal that xylene provides reduced yields of 55%, while benzene achieves 76% yield [1].

Polar aprotic solvents demonstrate varying degrees of effectiveness in isocyanate intermediate formation [1] [4]. Dichloromethane provides only 43% yield, indicating that highly polar environments may destabilize the isocyanate intermediate or interfere with the zinc chloride coordination [1]. Tetrahydrofuran shows improved performance with 70% yield, suggesting that moderate polarity can be tolerated in the reaction system [1].

High-boiling solvents present unique challenges for isocyanate stability and product isolation [4]. The inclusion of appropriate solvents in liquid-phase reactions can dilute active groups and effectively suppress polymerization reactions, thereby enhancing isocyanate selectivity [4]. However, substantial addition of high-boiling solvents leads to reduced product concentration and complex subsequent separation procedures [4].

Ionic liquids have emerged as promising alternatives for carbamate decomposition reactions involving isocyanate intermediates [4]. These environmentally friendly solvents offer high thermal stability, lack of volatility, and reusability, providing substantial advantages for liquid-phase catalytic synthesis [4]. Thermal analysis studies reveal no mass loss in ionic liquids during heating processes, contrasting with traditional organic solvents [4].

The influence of solvent on isocyanate intermediate stability extends beyond simple solvation effects [6] [5]. Organic solvents with high vapor pressure can cause isocyanate products to be labeled as flammable liquids, while isocyanates themselves evaporate at rates hundreds to thousands of times slower than conventional solvents [6]. This difference in volatility affects both reaction kinetics and product recovery processes [6].

Table 2: Solvent Effects on Carbamate Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 30 | 12 | 86 |

| Xylene | 30 | 13 | 55 |

| Benzene | 30 | 16 | 76 |

| Dichloromethane | 30 | 18 | 43 |

| Tetrahydrofuran | 30 | 15 | 70 |

| Ethyl Acetate | 30 | 14 | 59 |

| Acetonitrile | 30 | 16 | 56 |

Comparative Analysis of Transition Metal vs. Lewis Acid Catalysts

The comparative analysis of transition metal catalysts versus Lewis acid catalysts reveals distinct mechanistic pathways and efficiency profiles for carbamate synthesis [7] [8] [9]. Transition metal catalysts typically operate through oxidative addition, transmetalation, and reductive elimination cycles, while Lewis acid catalysts function primarily through substrate activation and stabilization of reaction intermediates [8].

Palladium-based catalysts have demonstrated exceptional performance in carbamate synthesis from aryl halides and sodium cyanate [10]. The palladium-catalyzed cross-coupling approach achieves yields ranging from 74% to 92% for various aryl carbamate products [10]. This methodology provides direct access to major carbamate protecting groups and demonstrates broad substrate scope with both aryl chlorides and triflates [10].

Nickel catalysts offer alternative pathways for carbamate formation through photocatalytic processes [11]. Dual nickel photocatalysis enables the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and carbon dioxide with yields ranging from 16% to 87% depending on the photocatalyst employed [11]. The selectivity of nickel-catalyzed reactions varies from 58% to 87%, indicating the importance of catalyst and reaction condition optimization [11].

Lewis acid catalysts, particularly zinc chloride, provide advantages in terms of cost-effectiveness and operational simplicity [1] [9]. Zinc chloride-catalyzed synthesis achieves yields of 49% to 87% across diverse substrate classes, demonstrating consistent performance with both aromatic and aliphatic alcohols [1] [9]. The method exhibits excellent functional group tolerance, accommodating nitro, keto, aldehyde, alkoxy, tertiary amine, and halide functionalities without interference [9].

The mechanistic differences between transition metal and Lewis acid catalysts result in distinct substrate scope limitations [7] [12]. Transition metal catalysts excel in cross-coupling reactions but may require specific ligands and reaction conditions for optimal performance [7]. Lewis acid catalysts demonstrate broader tolerance for functional groups but may show reduced efficiency with sterically hindered substrates [1].

Temperature requirements differ significantly between catalyst classes [1] [11]. Lewis acid-catalyzed reactions typically proceed at room temperature to moderate heating (30-110°C), while some transition metal-catalyzed processes require elevated temperatures or photochemical activation [1] [11]. This difference impacts both energy consumption and operational convenience in synthetic applications [1] [11].

Cost considerations favor Lewis acid catalysts for large-scale applications [9]. Zinc chloride represents an inexpensive and readily available catalyst compared to precious metal-based transition metal catalysts [9]. This economic advantage becomes particularly important for industrial-scale carbamate production where catalyst cost significantly impacts process economics [9].

Table 3: Comparative Catalyst Performance Data

| Catalyst Type | Yield Range (%) | Temperature (°C) | Substrate Scope | Cost |

|---|---|---|---|---|

| Zinc Chloride | 49-87 | 30-110 | Broad | Low |

| Palladium | 74-92 | 80-120 | Aryl Halides | High |

| Nickel | 16-87 | 43 | Aryl Halides | Moderate |

| Zinc Acetate | Trace | 110 | Limited | Low |

| Iron Chloride | 95 | Room Temperature | Moderate | Low |

The selectivity profiles of different catalyst systems reveal important mechanistic insights [11] [10]. Transition metal catalysts often achieve high conversion rates but may suffer from competing side reactions such as protodehalogenation [11]. Lewis acid catalysts typically demonstrate high chemoselectivity for carbamate formation with minimal side product formation [1] [9].

Catalyst reusability represents another important consideration in comparative analysis [9] [13]. Lewis acid catalysts like zinc chloride can often be recovered and reused, though activity may decrease over multiple cycles [9]. Some transition metal catalysts require specialized recovery procedures or show significant deactivation after single use [11].